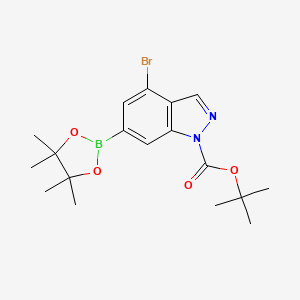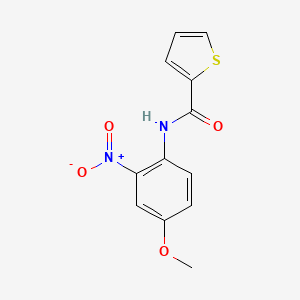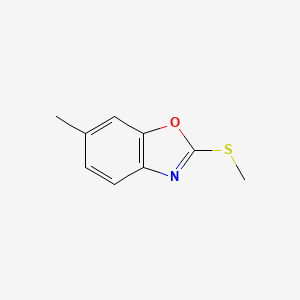
1-BOC-4-Bromoindazole-6-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pinacol boronic esters, such as 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often even commercially available .
Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Mécanisme D'action
Target of Action
Boronic acid pinacol esters are generally used in metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is arguably the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction to date. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the development of various pharmaceuticals and materials .
Action Environment
The action of 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester, like other boronic acid pinacol esters, is influenced by environmental factors such as temperature, pH, and the presence of a suitable catalyst (typically palladium). These factors can affect the efficacy and stability of the compound in the Suzuki–Miyaura coupling reaction .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester in lab experiments include its ability to inhibit specific enzymes and its potential as a therapeutic agent. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
For the research on 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester include further exploration of its potential as a therapeutic agent for various diseases, including cancer and schizophrenia. Additionally, the development of more selective inhibitors and the optimization of its pharmacokinetic properties will be important for its future clinical applications.
Méthodes De Synthèse
The synthesis of 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester involves the reaction of 4-bromoindazole-6-boronic acid with pinacol ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in anhydrous conditions and under nitrogen atmosphere. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
1-BOC-4-Bromoindazole-6-boronic acid pinacol ester has been used in various scientific research applications, including as an inhibitor of specific enzymes such as Hsp90 and PDE10A. Hsp90 is a chaperone protein that plays a crucial role in the folding and stabilization of various client proteins, including oncogenic proteins. Inhibition of Hsp90 has been shown to induce apoptosis in cancer cells. PDE10A is a phosphodiesterase enzyme that is involved in the regulation of intracellular levels of cyclic nucleotides. Inhibition of PDE10A has been shown to improve cognitive function and reduce symptoms of schizophrenia.
Safety and Hazards
While specific safety and hazards information for 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester is not available, general precautions for handling boronic esters include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
tert-butyl 4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-14-9-11(8-13(20)12(14)10-21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOCARQRFNDDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C(=O)OC(C)(C)C)C(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BBrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2458023.png)
![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2458025.png)
![Ethyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2458027.png)

![2-(9-Chloro-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2458029.png)
![8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458032.png)
![3-Fluoro-4-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2458033.png)
![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2458034.png)
![N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2458035.png)
![Ethyl 5-hydroxy-1,2-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate](/img/structure/B2458036.png)
![3-hexadecyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458038.png)
![10-Ethoxy-2-oxadispiro[2.0.54.23]undecane](/img/structure/B2458039.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2458040.png)